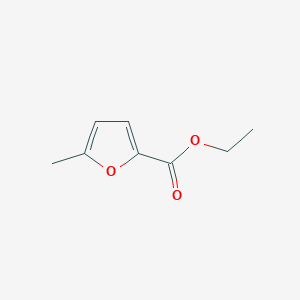

5-Tieno-2-il-2-furaldehído

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

The primary target of 5-Thien-2-yl-2-furaldehyde is the thymidine kinase (TK) gene of the herpes simplex virus type 1 (HSV-1) . This gene is encoded in murine mammary carcinoma FM3A cells . The TK gene plays a crucial role in the phosphorylation of nucleoside analogues, which is a prerequisite for their therapeutic activity .

Mode of Action

5-Thien-2-yl-2-furaldehyde interacts with its target, the HSV-1 TK gene, by acting as a substrate for the encoded thymidine kinase . The compound’s interaction with the TK gene results in competitive inhibition with respect to the natural substrate, deoxythymidine (dThd) . This interaction leads to changes in the phosphorylation process, which is essential for the therapeutic activity of nucleoside analogues .

Biochemical Pathways

The biochemical pathway affected by 5-Thien-2-yl-2-furaldehyde involves the phosphorylation of nucleoside analogues by the HSV-1 TK gene . The compound’s interaction with this pathway results in the inhibition of the phosphorylation process, thereby affecting the therapeutic activity of nucleoside analogues

Result of Action

The molecular and cellular effects of 5-Thien-2-yl-2-furaldehyde’s action involve its cytostatic activity against tumor cells transfected by the HSV-1 TK gene . The compound is found to be at least 100-fold more cytostatic to these tumor cells than wild-type FM3A/0 cells . The viral TK expressed in the HSV-1 TK gene-transfected tumor cells acts as an activating enzyme, whereas thymidylate synthase serves as the target enzyme for the cytostatic action of the compound .

Action Environment

It is known that the compound’s action is influenced by the presence of the hsv-1 tk gene in tumor cells

Análisis De Reacciones Químicas

5-Thien-2-yl-2-furaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

Propiedades

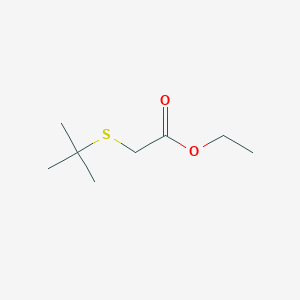

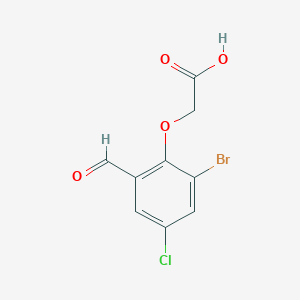

IUPAC Name |

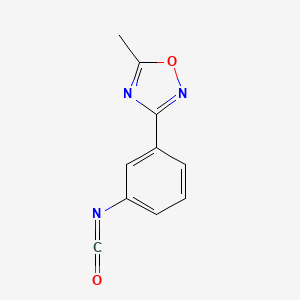

5-thiophen-2-ylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-6-7-3-4-8(11-7)9-2-1-5-12-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBGORCZLXISGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408285 |

Source

|

| Record name | 5-thien-2-yl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32364-30-0 |

Source

|

| Record name | 5-thien-2-yl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)

![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)